molecular formula C17H15FO5 B6410644 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% CAS No. 1261917-11-6

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%

Cat. No. B6410644
CAS RN: 1261917-11-6
M. Wt: 318.30 g/mol
InChI Key: XUIPBMDKSHXIEA-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% (4-ECF-3-MBA-95%) is a synthetic compound with a wide range of applications in both research and industrial settings. It is a colorless solid at room temperature and has a molecular weight of 299.24 g/mol. 4-ECF-3-MBA-95% has been used in a variety of laboratory experiments, including organic synthesis, drug design, and biochemistry. It has also been used in industrial applications such as the production of polymers, plastics, and coatings.

Scientific Research Applications

4-ECF-3-MBA-95% has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. It has been used as a starting material for the synthesis of various organic compounds, such as aryl ethers, aryl esters, and aryl amides. It has also been used as a building block for the synthesis of various drugs, such as β-blockers and anti-inflammatory drugs. In biochemistry, 4-ECF-3-MBA-95% has been used in the study of enzyme-catalyzed reactions and the binding of small molecules to proteins.

Mechanism of Action

The mechanism of action of 4-ECF-3-MBA-95% is not well understood. However, it is believed that the compound binds to proteins in a reversible manner, forming a complex that can then be used to study enzyme-catalyzed reactions or the binding of small molecules to proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ECF-3-MBA-95% have not been thoroughly studied. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes and the binding of small molecules to proteins.

Advantages and Limitations for Lab Experiments

4-ECF-3-MBA-95% has a number of advantages for laboratory experiments. It is a colorless solid at room temperature and has a relatively low molecular weight, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a two-step reaction, making it an attractive starting material for organic synthesis. However, there are a few limitations to consider when using 4-ECF-3-MBA-95% in laboratory experiments. The compound is not water-soluble, so it must be dissolved in organic solvents. Additionally, the compound is not very stable and can degrade over time, so it must be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for 4-ECF-3-MBA-95%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the development of new drugs or other compounds for therapeutic or industrial applications. Finally, the compound could be used in the study of enzyme-catalyzed reactions or the binding of small molecules to proteins.

Synthesis Methods

4-ECF-3-MBA-95% can be synthesized from ethoxycarbonylchloride and 3-fluorophenol in a two-step reaction. First, ethoxycarbonylchloride is reacted with 3-fluorophenol in a 1:1 molar ratio in anhydrous acetonitrile with a catalytic amount of p-toluenesulfonic acid at room temperature. The reaction produces 4-ethoxycarbonyl-3-fluorophenylchloride, which is then reacted with 3-methoxybenzoic acid in a 1:1 molar ratio in anhydrous acetonitrile with a catalytic amount of p-toluenesulfonic acid at room temperature. This reaction produces 4-ECF-3-MBA-95%, which is then purified by recrystallization.

properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO5/c1-3-23-17(21)13-7-4-10(8-14(13)18)12-6-5-11(16(19)20)9-15(12)22-2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIPBMDKSHXIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691949
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid

CAS RN

1261917-11-6
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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